ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Description
Ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C19H22FN3O3S2 and its molecular weight is 423.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis of novel pyrido and thiazolo derivatives, utilizing ethyl esters as starting materials. These syntheses typically involve cyclization reactions and aim to explore the chemical space around these scaffolds for potential biological activity. For instance, the synthesis of new pyridothienopyrimidines and related heterocycles from ethyl amino esters suggests a broad interest in these cores for further chemical modification and study (El-Kashef et al., 2010).
Antimicrobial Activity
Several studies have synthesized compounds for evaluation against various microbial strains, showcasing the antimicrobial potential of thiazolo and pyridine derivatives. This includes research on novel polynuclear pyrido and thiazolo triazolo quinazolines, highlighting their synthesis and subsequent screening for antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Tuberculostatic Activity
Compounds structurally related to the queried chemical have been synthesized and evaluated for their tuberculostatic activity, indicating the potential utility of these molecules in treating tuberculosis. This demonstrates the relevance of such compounds in developing new therapeutic agents (Titova et al., 2019).
Inhibitors of Biological Targets
Research into thiazole-aminopiperidine hybrids as inhibitors of Mycobacterium tuberculosis Gyrase B suggests a potential application in targeting bacterial enzymes. This indicates the utility of structurally related compounds in the design of enzyme inhibitors for therapeutic purposes (Jeankumar et al., 2013).
Properties
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)sulfanylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c1-2-26-19(25)23-10-9-15-16(12-23)28-18(21-15)22-17(24)4-3-11-27-14-7-5-13(20)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGROQCHSVXOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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